molecular formula C16H15N5O2 B7644277 N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B7644277
M. Wt: 309.32 g/mol
InChI Key: USSQOKGDFJXNAI-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction.

Mechanism of Action

N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This increased inhibition can have a range of effects on the body, including reducing seizure activity, reducing anxiety-like behavior, and reducing drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good oral bioavailability, making it a viable candidate for oral administration. However, the complex synthesis of this compound can make it difficult and expensive to produce in large quantities.

Future Directions

There are several potential future directions for research on N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide. One area of focus could be the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further preclinical and clinical studies are needed to fully understand the therapeutic potential of this compound in the treatment of neurological disorders. Finally, research could be conducted to explore the potential of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of several key intermediates, which are subsequently coupled to form the final product. The overall process is complex and requires a high degree of expertise in organic chemistry.

Scientific Research Applications

N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Preclinical studies have shown that this compound is effective in reducing seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Furthermore, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-20-10-14(8-18-20)21-9-12(6-15(21)22)16(23)19-13-4-2-3-11(5-13)7-17/h2-5,8,10,12H,6,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSQOKGDFJXNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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